(2-Chlorophenyl)methanesulfonamide
Overview
Description
“(2-Chlorophenyl)methanesulfonamide” is a chemical compound with the linear formula C7H8ClNO2S . Its molecular weight is 205.664 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)methanesulfonamide” is represented by the linear formula C7H8ClNO2S . This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.
Physical And Chemical Properties Analysis
“(2-Chlorophenyl)methanesulfonamide” is a white to yellow solid . It has a melting point of 108-109°C . The compound should be stored in a sealed container at room temperature .
Scientific Research Applications
Synthesis of Heterocyclic Compounds : (2-Chlorophenyl)methanesulfonamide derivatives are used in synthesizing heterocyclic compounds. For instance, compounds like α-styryl carbinol derivatives developed for treating systemic fungal infections are synthesized using (2-Chlorophenyl)methanesulfonamide derivatives (PestiJaan et al., 1998).
Chemoselective N-Acylation Reagents : N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from compounds like (2-Chlorophenyl)methanesulfonamide, have been developed as chemoselective N-acylation reagents (Kondo et al., 2000).
Molecular Structure Studies : The molecular structure and bonding parameters of various (2-Chlorophenyl)methanesulfonamide derivatives are studied, contributing to the understanding of their chemical behavior and potential applications (Gowda, Foro, & Fuess, 2007).
Palladium-Catalyzed Reactions : (2-Chlorophenyl)methanesulfonamide is used in palladium-catalyzed cross-coupling reactions, offering a safer alternative to methods that might generate genotoxic impurities (Rosen et al., 2011).
Preparation of Radioactive Compounds : Synthesis of radioactive compounds like 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S for studying the metabolic fate of nematicides involves the use of (2-Chlorophenyl)methanesulfonamide derivatives (Burton & Stoutamire, 1973).
Genotoxic Studies : Research involving 2-chlorophenol, a related compound, focuses on its cytogenetic and genotoxic effects, indicating the significance of these derivatives in environmental and biological studies (Küçük & Liman, 2018).
Investigating Environmental Contaminants : Studies on DDT, a well-known pesticide, and its potential as a source of environmental contaminants like tris(4-chlorophenyl)methane, involve understanding the behavior of chlorophenyl derivatives (Buser, 1995).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGLVGABKVIWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237850 | |
Record name | 2-Chlorobenzylsulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)methanesulfonamide | |
CAS RN |
89665-79-2 | |
Record name | 2-Chlorobenzylsulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzylsulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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